molecular formula C8H3ClF4O2 B1398563 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride CAS No. 1092460-84-8

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1398563
CAS No.: 1092460-84-8
M. Wt: 242.55 g/mol
InChI Key: ZZRULKQBGZXHPC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzoyl chloride: is an organic compound with the molecular formula C8H3ClF4O2 . It is a fluorinated benzoyl chloride derivative, characterized by the presence of both fluorine and trifluoromethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 5-Fluoro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion to the benzoyl chloride derivative.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine (TEA) or pyridine to neutralize the generated hydrochloric acid.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    5-Fluoro-2-(trifluoromethoxy)benzoic acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its fluorinated nature enhances the metabolic stability and bioavailability of these molecules.

Medicine: In medicinal chemistry, this compound is used to develop drugs with improved pharmacokinetic properties. Fluorinated compounds often exhibit enhanced binding affinity to biological targets.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Comparison with Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)benzoyl chloride
  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Comparison: 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to the trifluoromethyl group in similar compounds. This difference can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(10)1-2-6(5)15-8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRULKQBGZXHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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